Product packaging for agelasine I(Cat. No.:)

agelasine I

Cat. No.: B1245620
M. Wt: 474.1 g/mol
InChI Key: NABXKTUOYIFKNL-SUARXPRUSA-M
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Description

Contextualization of Marine Natural Products in Biomedical Research

The marine environment, covering over 70% of the Earth's surface, represents an enormous and largely untapped reservoir of biodiversity. mdpi.com This vast ecosystem harbors a stunning array of organisms that have evolved unique biochemical pathways to survive in diverse and competitive habitats. mdpi.com These metabolic capabilities have led to the production of a plethora of secondary metabolites, many of which possess novel chemical structures and potent biological activities. rsc.org Consequently, marine natural products (MNPs) have emerged as a focal point in biomedical research and drug discovery. mdpi.comufl.edu

Historically, natural products from terrestrial sources have been a cornerstone of medicine, with a significant percentage of all current drugs being derived from or inspired by them. ufl.edufrontiersin.org The exploration of the marine world for bioactive compounds began in earnest in the mid-20th century, with the discovery of nucleosides like spongothymidine (B1329284) from marine sponges leading to the development of antiviral and anticancer drugs. mdpi.com Marine organisms, including sponges, tunicates, mollusks, and cyanobacteria, are rich sources of compounds with potential applications against a wide range of human diseases, including cancer and infectious diseases. frontiersin.org The chemical diversity found in marine life is unparalleled, offering intriguing molecular templates for the development of new therapeutic agents. mdpi.com As such, marine bioprospecting continues to be a crucial component of the drug discovery pipeline, with its full potential still far from being realized. mdpi.com

Historical Perspective on the Discovery and Initial Characterization of Agelasine (B10753911) I and Related Diterpene Alkaloids

The marine sponge genus Agelas has proven to be a particularly prolific source of unique secondary metabolites, most notably a diverse family of diterpene alkaloids. rsc.orgrsc.org Research into this genus began to gain significant momentum in the latter half of the 20th century. The first members of this structural class, the agelasines, were identified as 7,9-dialkylpurinium salts, featuring a diterpenoid group attached to the 7-position of a 9-methyladeninium core. mdpi.comwikipedia.org

The initial discovery of the agelasine family was reported in the early 1980s. In 1984, researchers described the isolation of a secondary metabolite from the sponge Agelas dispar which they named agelasine. mdpi.com This compound was characterized as having a bicyclic diterpene moiety linked to a 9-methyladeninium quaternary salt. mdpi.com In the same year, agelasines A, B, and C were isolated from the Okinawan sea sponge Agelas nakamurai. mdpi.com

Specifically, agelasine I , along with its isomer agelasine H, was isolated from the marine sponge Agelas mauritiana collected at Yap Island in Micronesia. mdpi.com The structural elucidation of these compounds, including this compound, was accomplished through detailed spectral analysis, particularly using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org this compound is a diterpene alkaloid that possesses a clerodane-type diterpenoid skeleton. mdpi.com It differs from its isomer, agelasine H, in the position of an allylic hydroxyl group on the diterpene framework. mdpi.com The discovery of these and other related compounds, such as agelasine J, K, and L from Agelas cf. mauritiana, expanded the known chemical diversity of this family, highlighting the structural variations achievable within the agelasine scaffold. acs.orgnih.gov

Table 1: Selected Agelasine Discoveries

Compound Name Marine Source Location of Collection
Agelasine Agelas dispar Barbados
Agelasine A Agelas nakamurai Okinawa, Japan
Agelasine B Agelas nakamurai Okinawa, Japan
Agelasine C Agelas nakamurai Okinawa, Japan
Agelasine D Agelas nakamurai Okinawa, Japan
Agelasine F Agelas sp. Baler, Philippines
Agelasine H Agelas mauritiana Yap Island, Micronesia
This compound Agelas mauritiana Yap Island, Micronesia
Agelasine J Agelas cf. mauritiana Solomon Islands
Agelasine K Agelas cf. mauritiana Solomon Islands
Agelasine L Agelas cf. mauritiana Solomon Islands

Significance of this compound as a Lead Compound in Natural Product Chemistry and Chemical Biology

This compound and its congeners are significant not only for their novel chemical structures but also for their wide spectrum of biological activities. nih.gov These compounds have attracted considerable attention from chemists and pharmacologists as potential lead structures for drug development. rsc.orgnih.gov The hybrid structure, combining a lipophilic diterpene unit with a polar purinium salt, is a key feature contributing to their bioactivity. nih.gov

The agelasine family of compounds has demonstrated a range of promising biological effects, establishing their importance as lead compounds. These activities include:

Antimicrobial Activity : Various agelasines have shown inhibitory activity against a broad spectrum of microorganisms, including bacteria and fungi. wikipedia.orgnih.gov For instance, agelasine F has reported activity against Mycobacterium tuberculosis. wikipedia.org

Cytotoxic Activity : Many agelasines exhibit cytotoxicity against various cancer cell lines, making them interesting candidates for anticancer drug discovery. wikipedia.orgnih.govmdpi.com The structural diversity within the family allows for the exploration of structure-activity relationships to identify analogs with enhanced potency and selectivity. researchgate.net

Antifouling Activity : Biofouling is a major issue for maritime industries, and there is a pressing need for environmentally friendly antifouling agents. tjnpr.orgtjnpr.org Agelasine alkaloids, including compounds like epi-agelasine C and agelasine D, have been identified as potent antifouling substances, capable of inhibiting the settlement of marine organisms like macroalgae and barnacle larvae. acs.orgtjnpr.orgtjnpr.org

Enzyme Inhibition : Some agelasines have been found to be inhibitors of key enzymes, such as Na+/K+-ATPase. wikipedia.orgucl.ac.uk This activity suggests potential applications in various physiological and pathological processes.

The amenability of the agelasine scaffold to chemical modification and total synthesis further enhances its significance. wikipedia.orgresearchgate.net Synthetic efforts provide access to larger quantities of these natural products and enable the creation of novel analogs with potentially improved therapeutic properties. researchgate.net

Overview of Research Trajectories for this compound

Research on this compound and the broader agelasine family continues to evolve, driven by their structural novelty and diverse bioactivities. Current and future research trajectories are multifaceted, encompassing several key areas:

Discovery and Isolation : The continued exploration of marine sponges of the Agelas genus and other marine organisms is likely to yield new agelasine analogs with unique structural features and potentially new or enhanced biological activities. rsc.org Advanced spectroscopic and analytical techniques are accelerating the identification and characterization of these novel compounds. rsc.org

Total Synthesis : The total synthesis of various agelasines, such as (-)-agelasine F, has been a significant focus. researchgate.net These synthetic routes are crucial not only for confirming the structures of the natural products but also for providing a scalable supply for extensive biological evaluation. researchgate.net Furthermore, synthetic strategies allow for the systematic modification of the diterpene and purine (B94841) moieties to probe structure-activity relationships and develop more potent and selective analogs. researchgate.net

Pharmacological Evaluation : A major research trajectory involves the in-depth investigation of the pharmacological potential of agelasines. This includes exploring their mechanisms of action in various disease models. For example, research is ongoing to understand how these compounds exert their cytotoxic, antimicrobial, and antifouling effects at the molecular level. tjnpr.orgontosight.ai Studies are focusing on their potential as inhibitors of targets like acetylcholinesterase (AChE) for antifouling applications. tjnpr.org

Biomedical Applications : The broad bioactivities of agelasines point toward several potential therapeutic applications. Research is being directed at developing these lead compounds into drug candidates for treating cancer, tuberculosis, and other infectious diseases. nih.govresearchgate.net Their antifouling properties are also being harnessed to develop new, environmentally benign coatings for the maritime industry. tjnpr.orgtjnpr.org

The combination of natural product discovery, synthetic chemistry, and detailed biological evaluation ensures that this compound and its relatives will remain an important and fruitful area of research in marine chemical biology for the foreseeable future. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40ClN5O B1245620 agelasine I

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H40ClN5O

Molecular Weight

474.1 g/mol

IUPAC Name

(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol;chloride

InChI

InChI=1S/C26H40N5O.ClH/c1-17(11-14-31-16-30(6)24-22(31)23(27)28-15-29-24)9-12-25(4)18(2)10-13-26(5)19(3)20(32)7-8-21(25)26;/h11,15-16,18,20-21,32H,3,7-10,12-14H2,1-2,4-6H3,(H2,27,28,29);1H/q+1;/p-1/b17-11+;/t18-,20+,21-,25+,26-;/m0./s1

InChI Key

NABXKTUOYIFKNL-SUARXPRUSA-M

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CC[C@H](C2=C)O)C.[Cl-]

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC(C2=C)O)C.[Cl-]

Synonyms

agelasine I

Origin of Product

United States

Isolation and Methodologies for Structural Elucidation of Agelasine I

Marine Sponge Source Organisms and Biogeographical Distribution

Genus Agelas Species as Primary Producers

The primary natural sources of agelasines are marine sponges belonging to the genus Agelas (Phylum Porifera, Class Demospongiae, Order Agelasida). rsc.orgnih.gov This genus is prevalent in tropical and subtropical marine environments across the globe, with significant populations found in the Okinawa Sea, the Caribbean Sea, and the South China Sea. rsc.orgnih.gov

Over the past five decades, extensive research has led to the isolation of hundreds of secondary metabolites from Agelas sponges. rsc.org Species such as Agelas nakamurai, Agelas mauritiana, Agelas dispar, Agelas citrina, and Agelas oroides have been identified as prolific producers of these diverse compounds, including various agelasine (B10753911) analogues. rsc.orgacs.orgcdnsciencepub.commdpi.com The first reported agelasine was isolated from Agelas dispar in 1975. cdnsciencepub.compreprints.org Since then, numerous agelasine derivatives have been identified from various Agelas species, highlighting the chemical richness of this genus. rsc.orgnih.gov

Table 1: Selected Agelas Species Producing Agelasine-Type Compounds and Their Collection Locations

SpeciesCompound Type/ExampleCollection LocationReference(s)
Agelas disparAgelasineCaribbean Sea (La Blanquilla, Venezuela) rsc.orgcdnsciencepub.com
Agelas nakamuraiAgelasines A-G, Ageline BOkinawa, Japan; Papua New Guinea rsc.orgacs.orgnih.gov
Agelas mauritianaEpi-agelasine C, Agelasines J, K, LSolomon Islands; South China Sea nih.govnih.gov
Agelas citrinaAgelasine NCaribbean Sea; Yucatán Peninsula, Mexico mdpi.comresearchgate.netmdpi.com
Agelas axiferaAxistatins (related diterpenoids)Republic of Palau rsc.orgnih.gov
Agelas sp.Ageline A, Ageline BPacific Ocean (Palau) researchgate.net

Ecological Context of Agelasine I Production

Secondary metabolites in marine sponges are often considered to serve defensive purposes. wikipedia.orgdiva-portal.org The production of compounds like this compound is believed to be a form of chemical defense, offering protection against predation, microbial infection, and biofouling—the undesirable settlement of organisms on the sponge's surface. wikipedia.orgdiva-portal.orgnih.gov For instance, various agelasine compounds have demonstrated antimicrobial and antifouling activities. wikipedia.orgtjnpr.org Agelasine D, a related compound, was found to inhibit the settlement of barnacle larvae, showcasing its potential role in preventing biofouling. nih.gov This suggests that agelasines, including this compound, play a crucial role in the survival and ecological success of Agelas sponges in their competitive marine habitats. diva-portal.org

Advanced Extraction and Purification Techniques

The isolation of pure this compound from the complex chemical matrix of a sponge extract requires a multi-step process involving advanced extraction and chromatographic techniques. The general workflow begins with the extraction of the sponge material, followed by fractionation and purification.

The initial step typically involves extracting the freeze-dried and ground sponge tissue with organic solvents like ethanol (B145695) or a mixture of methanol (B129727) and dichloromethane. mdpi.comrsc.org The resulting crude extract is then partitioned between different solvents to separate compounds based on polarity. mdpi.com

Chromatographic Separations (e.g., Sephadex LH-20, HPLC)

Chromatography is the cornerstone of purifying this compound from the crude fractions. A combination of different chromatographic methods is often employed:

Sephadex LH-20 Column Chromatography: This technique is widely used for the separation of natural products. preprints.orgnih.govprep-hplc.com Sephadex LH-20 is a size-exclusion chromatography medium with both hydrophilic and lipophilic properties, making it effective for separating terpenoids and other medium-sized molecules. prep-hplc.com Fractions from the initial solvent partitioning are often passed through a Sephadex LH-20 column to achieve further separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique crucial for the final purification of this compound. preprints.orgmdpi.comnih.gov In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and water). nih.gov This allows for the fine separation of closely related agelasine analogues, yielding the pure compound. nih.gov

Bioassay-Guided Fractionation Strategies

To streamline the purification process and target compounds with specific biological activities, researchers often employ a strategy known as bioassay-guided fractionation. preprints.orgrsc.orgnih.govjrespharm.com In this approach, the crude extract and all subsequent fractions from each separation step are tested for a specific biological activity (e.g., antimicrobial, cytotoxic, or enzyme inhibitory activity). rsc.orgacs.org Only the fractions that show significant activity are selected for further chromatographic purification. rsc.org This method is highly efficient as it focuses the isolation efforts on the most biologically relevant compounds, saving time and resources. For example, the isolation of new agelasine derivatives from Agelas mauritiana and Astrosclera willeyana was successfully guided by antimicrobial and Cbl-b inhibitory bioassays, respectively. rsc.orgnih.gov

Spectroscopic and Analytical Approaches for this compound Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic and analytical methods. For this compound, these techniques are essential to confirm its diterpenoid core and the attached 9-methyladeninium moiety.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. mdpi.comnih.gov For example, the molecular formula for agelasine W, a related compound, was determined as C₂₆H₄₀N₅⁺ by HRESIMS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. mdpi.compreprints.org Characteristic signals in the ¹H NMR spectrum of agelasines include those for the adenine (B156593) protons, the N-methyl group, and various protons of the diterpene skeleton. mdpi.comnih.gov

¹³C NMR (Carbon NMR): Shows the different types of carbon atoms present in the molecule. mdpi.compreprints.org The spectra of agelasines display distinct signals for the carbons of the purine (B94841) ring and the diterpenoid side chain. mdpi.comnih.gov

2D NMR Techniques (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for connecting the diterpene unit to the nitrogen atoms of the purinium salt, a key structural feature of agelasines. nih.govnih.gov

Table 2: General Spectroscopic Data for Agelasine-Type Compounds

TechniqueObservationInformation ProvidedReference(s)
HRESIMS Provides a highly accurate mass-to-charge ratio ([M]⁺).Determines the elemental composition and molecular formula. mdpi.comnih.govjrespharm.com
UV Spectroscopy Shows characteristic absorption maxima (e.g., ~270 nm).Suggests the presence of the purine chromophore. nih.govjrespharm.com
¹H NMR Reveals signals for adenine protons (δ 8.4-10.8), N-methyl group (δ ~4.0), and diterpene protons (δ 0.5-5.9).Identifies key functional groups and proton environments. cdnsciencepub.commdpi.comnih.gov
¹³C NMR Displays signals for purine carbons (δ 106-155) and diterpene carbons.Confirms the carbon skeleton of the molecule. mdpi.comnih.gov
HMBC Shows long-range correlations, for example, from the diterpene's connecting methylene (B1212753) protons to carbons of the purine ring.Establishes the connectivity between the terpenoid and purine moieties. nih.govnih.gov
NOESY Reveals through-space correlations between protons.Helps determine the relative stereochemistry of the molecule. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound, offering detailed insights into the connectivity and spatial arrangement of its atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in assembling the molecular framework.

Initial ¹H NMR spectroscopic analysis of this compound revealed a complex set of signals. Key resonances observed in deuterated chloroform (B151607) (CDCl₃) include a complex group of signals between δ 0.5 and 2.3 ppm, corresponding to the 29 protons of the diterpene moiety. More distinct signals were observed at δ 4.12 (a singlet from the three protons of the -N-CH₃ group), a multiplet between δ 5.3 and 5.9 (accounting for four protons), a broad singlet at δ 7.67 (representing two -NH₂ protons which disappear upon D₂O exchange), and two singlets at δ 8.47 and δ 10.84 preprints.org.

While comprehensive 1D and 2D NMR data tables for this compound are not extensively available in the public domain, the general approach to its structural elucidation would involve a suite of standard NMR experiments.

1D NMR: ¹H NMR provides information on the chemical environment and multiplicity of protons, while ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

A hypothetical data table for the key structural units of this compound, based on typical chemical shifts for similar compounds, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties of this compound

Position δH (ppm) δC (ppm)
9-Methyladenine (B15306) Moiety
2' ~8.0-8.5 ~150-155
8' ~7.8-8.2 ~140-145
N⁹-CH₃ ~3.8-4.2 ~30-35
Diterpene Moiety
Olefinic CH ~5.0-6.0 ~120-140

Mass Spectrometry (MS) Applications in Structure Assignment

Mass spectrometry has played a pivotal role in determining the molecular weight and elemental composition of this compound, as well as providing valuable information about its structural fragments.

Early mass spectral analysis of agelasine did not show a molecular ion peak but revealed several principal fragment ions preprints.org. High-Resolution Mass Spectrometry (HRESIMS) would be employed in modern analyses to determine the precise molecular formula. For instance, a related compound, agelasine W, showed a molecular ion [M]⁺ at m/z 422.3285, corresponding to the molecular formula C₂₆H₄₀N₅⁺ nih.gov.

The fragmentation pattern observed in the mass spectrum of this compound offers significant structural clues. Key fragment ions were observed at the following mass-to-charge ratios (m/z):

m/z 421: Corresponding to the cationic portion of the molecule, [C₂₆H₃₉N₅]⁺ preprints.org.

m/z 272 & 273: These fragments are attributed to the diterpene portion of the molecule, C₂₀H₃₂ and C₂₀H₃₃ respectively preprints.org.

m/z 191: A further fragment of the diterpene unit preprints.org.

m/z 149: This ion is characteristic of the 9-methyladenine moiety, [C₆H₇N₅]⁺ preprints.org.

The presence of these specific fragments strongly supports the proposed structure of this compound as a quaternary derivative of 9-methyladenine linked to a dicyclic diterpene unit preprints.orgcdnsciencepub.com. The fragmentation generally involves the cleavage of the bond connecting the diterpene and the nitrogenous base libretexts.orglibretexts.org.

Table 2: Principal Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
421 [C₂₆H₃₉N₅]⁺
273 [C₂₀H₃₃]⁺
272 [C₂₀H₃₂]⁺
191 [C₁₄H₂₃]⁺
149 [C₆H₇N₅]⁺

Data sourced from Cullen & Devlin (1975) preprints.org.

X-ray Crystallography for Definitive Stereochemical Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry mdpi.com. This method involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern mdpi.com.

For this compound, obtaining a single crystal suitable for X-ray analysis is a critical prerequisite. The initial isolation of agelasine yielded colorless plates, suggesting a crystalline nature that might be amenable to this technique preprints.org. While the original report on this compound does not include a definitive X-ray crystal structure, this method remains the gold standard for structural elucidation in natural product chemistry when suitable crystals can be grown mdpi.comrsc.org. The structure of a related compound, an unusual purino-diterpene, was determined by X-ray analysis, highlighting the utility of this technique within the broader class of agelasine-related compounds rsc.org. In the absence of a crystal structure for this compound, its stereochemistry is often inferred by comparison with related compounds whose structures have been determined by X-ray crystallography or other definitive methods.

Chiroptical Methods for Absolute Configuration Assessment

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution researchgate.netrsc.org. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule rsc.org.

The application of chiroptical methods to this compound has not been specifically detailed in the available literature. However, the general methodology involves measuring the experimental ECD or ORD spectrum of the natural product and comparing it to the spectra of known compounds or to spectra predicted by quantum chemical calculations researchgate.netresearchgate.netnih.gov. For example, the absolute configuration of other marine natural products, such as ageliferins, has been suggested based on the comparison of their optical rotation and ECD data with those of known compounds mdpi.com. Similarly, the absolute configuration of newly isolated diterpenoids is often determined by comparing experimental and calculated ECD spectra mdpi.com.

A typical approach would involve:

Measuring the experimental ECD spectrum of this compound.

Performing computational modeling to generate theoretical ECD spectra for all possible stereoisomers of this compound.

Assigning the absolute configuration by identifying the calculated spectrum that best matches the experimental one.

While specific chiroptical data for this compound is not available, this methodology represents a powerful tool for the stereochemical elucidation of complex natural products.

Biosynthetic Pathways and Chemodiversity of Agelasine I

Proposed Biogenetic Origin of the Diterpene-Purine Hybrid Scaffold

The biosynthesis of agelasine (B10753911) I and its analogs is a classic example of a mixed pathway, combining elements from both terpenoid and purine (B94841) metabolism to create the final hybrid molecule. mdpi.comnih.gov The proposed origin involves the separate formation of a complex diterpene unit and a modified purine, followed by their strategic linkage.

The foundation of all terpenoid compounds, including the diterpene portion of agelasine I, originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govneliti.com These precursors are synthesized via either the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.com

Through the action of isoprenyl diphosphate synthases, these C5 units are sequentially condensed to form precursors of increasing chain length. nih.gov For the C20 diterpenoid skeleton of agelasines, the key precursor is geranylgeranyl diphosphate (GGPP). mdpi.commdpi.com This linear C20 molecule is then subjected to the action of terpene synthase (TPS) enzymes, which catalyze complex cyclization and rearrangement reactions to generate the diverse and structurally complex mono- or bicyclic diterpenoid skeletons, such as the clerodane or halimane frameworks, that characterize the various agelasine analogs. nih.govmdpi.comrsc.org

The second key component of the agelasine scaffold is the purine moiety. In the agelasine class, this is typically a 9-methyladeninium ion. nih.gov The biosynthesis of the purine ring itself is a well-understood, fundamental metabolic pathway. nih.gov For integration into the agelasine structure, it is proposed that a pre-formed adenine (B156593) molecule undergoes methylation at the N-9 position. The subsequent and final step in the formation of the hybrid scaffold is the alkylation of this 9-methyladenine (B15306) unit. The diterpenoid, having been activated (e.g., as a diphosphate or a halide), is attached at the N-7 position of the purine ring, resulting in the characteristic 7,9-dialkylpurinium salt structure of the agelasines. nih.gov

Diterpene Skeleton Formation : This stage is catalyzed by terpene synthases or cyclases. mdpi.com These enzymes convert the linear GGPP precursor into various cyclic diterpene structures through a series of carbocation-mediated reactions, including cyclizations and rearrangements, which dictate the final carbon framework of the terpenoid portion. mdpi.com

Purine Modification : The generation of the 9-methyladeninium moiety likely involves an N-methyltransferase enzyme, which would utilize a methyl donor like S-adenosyl methionine (SAM) to methylate the N-9 position of an adenine precursor.

Hybridization : The final coupling of the diterpene and purine moieties is likely facilitated by an alkyltransferase. This enzyme would catalyze the nucleophilic attack of the N-7 of 9-methyladenine onto an electrophilic center of the activated diterpene, forming the crucial C-N bond and completing the hybrid scaffold.

Further structural modifications, such as oxidations, are mediated by other enzymes like cytochrome P450 monooxygenases to produce the full range of agelasine diversity observed in nature. mdpi.com

Structural Diversity within the Agelasine Class and Related Alkaloids

The biosynthetic pathway that produces agelasines is remarkably flexible, giving rise to a wide array of structurally diverse alkaloids. This chemodiversity is primarily achieved by variations in the diterpene skeleton and modifications to the purine core, resulting in a large family of related compounds.

To date, numerous agelasine analogs have been isolated, each distinguished by the unique structure of its diterpenoid side chain. wikipedia.org These variations arise from different cyclization patterns of the GGPP precursor. For example, agelasines H and I possess a clerodane skeleton, while agelasine J features a halimane diterpenoid moiety. rsc.org The compound epi-agelasine C, isolated from Agelas mauritiana, also contains a halimane diterpenoid portion. rsc.orgresearchgate.net This structural variability extends across the known family, from agelasine A through L. rsc.org

Compound NameDiterpene Skeleton TypeNoted Source Organism(s)
Agelasine A-DBicyclic DiterpenoidAgelas nakamurai nih.gov
Agelasine EMonocyclic DiterpenoidAgelas nakamurai nih.gov
Agelasine F (Ageline A)Monocyclic DiterpenoidAgelas sp., Agelas nakamurai nih.govrsc.org
Agelasine GClerodane with Pyrrole MoietyAgelas sp. rsc.org
Agelasine H, IClerodaneAgelas sp. rsc.org
Agelasine JHalimaneAgelas cf. mauritiana rsc.org
Agelasine K, LClerodaneAgelas cf. mauritiana rsc.org
Epi-agelasine CHalimaneAgelas mauritiana nih.govrsc.org

The structural theme of combining terpene and purine building blocks is not limited to the agelasine family. Marine sponges produce other closely related classes of alkaloids, most notably the agelasimines and asmarines. nih.gov

Agelasimines : These compounds are structurally very similar to the agelasines. wikipedia.org A key distinction can be the methylation pattern on the purine ring. While agelasines are typically N-9 methylated, some related compounds, such as agelasines W, X, and Y, as well as the agelasimines, have been found to possess methyl groups at other positions, such as N-3 and N-10. mdpi.comnih.gov Agelasimines A and B were isolated from the sponge Agelas mauritiana. rsc.org

Asmarines : Isolated from the marine sponge Raspailia sp., the asmarines represent a more significant structural departure. nih.govsemanticscholar.org While they are also terpene-purine hybrids, their core is a distinct tetrahydro nih.govresearchgate.netdiazepino[1,2,3-g,h]purine system, indicating a more complex biosynthetic pathway involving further cyclization and rearrangement of the purine moiety. nih.gov

This rich chemodiversity highlights the remarkable biosynthetic capacity of marine sponges to generate complex and varied alkaloids from common metabolic precursors.

Pyrrole Alkaloids with Shared Biogenetic Links

The biosynthetic pathways of this compound and other pyrrole alkaloids within marine sponges of the genus Agelas are intricately connected, stemming from a common pool of precursors and biosynthetic strategies. While this compound is a diterpene alkaloid, its biogenesis is discussed in the context of the rich chemical diversity of the sponge, which is dominated by pyrrole alkaloids. These pyrrole-containing secondary metabolites are believed to share fundamental building blocks and enzymatic machinery, leading to a wide array of structurally diverse compounds. nih.gov

The biogenesis of the vast family of pyrrole-imidazole alkaloids (PIAs) is thought to originate from a few key precursors, with oroidin being a central molecule. nih.govmdpi.com Oroidin itself is likely derived from amino acid precursors such as proline and lysine. rsc.org The structural diversity of the pyrrole alkaloids arises from various enzymatic modifications of the oroidin skeleton, including cyclization, oxidation, and dimerization. nih.govrsc.org For instance, fused cyclic pyrrole alkaloids are formed through cyclization and oxidation of oroidin and its analogues. rsc.org Dimeric pyrrole alkaloids, such as sceptrins and ageliferins, are proposed to be formed through cycloaddition reactions of monomeric units. nih.gov

Chemodiversity within Agelas Species

The genus Agelas is a prolific source of structurally diverse secondary metabolites, with significant chemodiversity observed among different species and even within the same species collected from different geographical locations. nih.gov This chemical variation is particularly evident in the production of agelasine compounds and related alkaloids.

Agelas mauritiana stands out as a particularly rich source of chemical diversity, producing a wide array of secondary metabolites including various agelasine derivatives such as agelasines J, K, and L, as well as epi-agelasine C. nih.govnih.gov This species also produces other classes of compounds like terpenoids and pyrrole derivatives, highlighting its broad biosynthetic capabilities. nih.gov Similarly, Agelas cf. mauritiana from the Solomon Islands has been found to produce agelasines J, K, and L. nih.gov

Other Agelas species also contribute to the chemical diversity of agelasines. For instance, Agelas axifera has been shown to produce agelasine B, oxoagelasine B, and a new derivative, agelasine Z. griffith.edu.au The co-isolation of bromopyrrole alkaloids like (–)-mukanadin C and 4-bromopyrrole-2-carboxylic acid from the same sponge further underscores the chemical richness of this species. griffith.edu.au The presence of different agelasine congeners across various Agelas species suggests species-specific variations in the biosynthetic pathways, potentially in the enzymes responsible for the modification of the diterpene or purine moieties. This chemodiversity is a hallmark of the Agelas genus and makes it a continued focus for natural product discovery. nih.gov

Total Synthesis and Synthetic Methodologies of Agelasine I and Analogs

Retrosynthetic Analysis and Key Disconnections

The general retrosynthetic strategy for agelasine (B10753911) I and other members of the agelasine family hinges on two primary disconnections. The first key disconnection severs the C-N bond between the diterpenoid side chain and the N7 position of the purine (B94841) ring. This simplifies the complex target into two more manageable building blocks: an activated diterpenoid moiety (A) and a suitably functionalized 9-methyladenine (B15306) derivative (B).

This disconnection reveals the core synthetic challenge: the regioselective alkylation of the purine ring. Direct alkylation of adenine (B156593) or 9-methyladenine typically yields a mixture of N7 and N9 isomers, with the N9 product often predominating. Therefore, synthetic strategies must employ methods to favor the desired N7 alkylation.

The second level of retrosynthesis involves the simplification of the diterpenoid precursor (A). The specific disconnections for this fragment depend on its unique carbocyclic skeleton. For a labdane-type diterpenoid, as is common in many agelasines, retrosynthesis often involves breaking down the bicyclic system to simpler, commercially available chiral precursors like (+)-manool or (S)-carvone. This approach allows for the establishment of the required stereocenters early in the synthetic sequence.

A representative retrosynthetic analysis, inspired by strategies developed for related agelasines, is depicted below:

Target MoleculeKey DisconnectionsPrecursors
Agelasine I1. C(diterpene)-N7(purine) bond2. Bicyclic diterpenoid ring system- Activated Diterpenoid Moiety- 9-Methyladenine Derivative

Synthetic Routes to this compound and its Enantiomers

While a dedicated total synthesis of this compound has not been extensively reported, the synthetic routes established for close analogs like agelasine D, E, and F provide a clear blueprint for its construction. These routes address the primary challenges of stereoselectively building the diterpenoid core and regioselectively attaching it to the purine heterocycle.

The synthesis of the chiral diterpenoid side chain is a critical phase of the total synthesis. The absolute configuration of the stereocenters in this moiety dictates the enantiomer of the final agelasine product. Various natural products have served as starting materials for these syntheses.

From (+)-Manool: The synthesis of the diterpenoid side chain for (+)-agelasine D was accomplished starting from the readily available labdane diterpene alcohol (+)-manool researchgate.net. This starting material provides a pre-existing bicyclic core with the correct stereochemistry, which is then elaborated through a series of functional group manipulations to yield the required activated side chain, typically a bromide or iodide.

From (S)-Carvone: The total synthesis of agelasine F utilized (S)-carvone as the chiral starting material cristin.no. This approach involves more extensive construction of the bicyclic system but offers flexibility in introducing various structural features. Key steps often include conjugate additions, aldol cyclizations, and stereoselective reductions to build the decalin core.

From Enantiomerically Pure Decalones: The synthesis of trans-clerodane diterpenoids like (−)-agelasine B has been achieved starting from enantiomerically pure decalone derivatives researchgate.net. This route relies on key steps such as stereoselective alkylation and efficient coupling reactions to construct the full clerodane skeleton researchgate.net.

These examples underscore a common strategy: leveraging the chiral pool to establish the absolute stereochemistry of the diterpenoid moiety, which is then carried through the synthesis.

The central challenge in coupling the two key fragments is controlling the regioselectivity of the purine alkylation. Direct alkylation of 9-methyladenine with the diterpenoid halide would lead to a difficult-to-separate mixture of N7 and N9 isomers. To overcome this, a widely adopted strategy involves the use of a directing group on the purine ring.

The most successful approach utilizes an N6-alkoxy-9-methyladenine derivative, such as N6-methoxy-9-methyl-9H-purin-6-amine nih.gov. The introduction of the methoxy group at the N6 position electronically deactivates the N1 and N3 positions and sterically hinders the N9 position, thereby directing the incoming diterpenoid electrophile to the desired N7 position.

The reaction involves treating the N6-methoxy-9-methyladenine with the activated diterpenoid (e.g., a diterpenoid bromide) to form the desired 7,9-dialkylpurinium salt nih.gov. This key coupling step forges the crucial bond between the two major components of the agelasine molecule.

Protecting group strategies are integral to the synthesis of agelasines. The N6-methoxy group serves as both a directing group and a protecting group for the exocyclic amine of the adenine core. Following the successful N7-alkylation, this group must be removed to reveal the final agelasine structure.

The deprotection is typically achieved through a reductive cleavage. Treatment of the N6-methoxy-7,9-dialkylpurinium salt with a reducing agent, such as zinc dust in aqueous acetic acid, efficiently removes the methoxy group to furnish the final 9-methyladeninium salt structure of this compound nih.gov.

Throughout the synthesis of the diterpenoid moiety, other protecting groups may be employed to mask reactive functional groups like alcohols or ketones. The selection of these groups is guided by their stability to the reaction conditions used in subsequent steps and the ability to be removed selectively without affecting other parts of the molecule.

StepReagents and ConditionsPurpose
N7-Alkylation N6-methoxy-9-methyladenine, Diterpenoid Bromide, Solvent (e.g., DMF)Regioselective formation of the C-N7 bond.
Deprotection Zinc dust, Acetic Acid, WaterReductive removal of the N6-methoxy protecting/directing group.

Development of Agelasine Analogs and Derivatives

The synthetic routes developed for natural agelasines are readily adaptable for the creation of a wide range of analogs and derivatives. By modifying either the diterpenoid component or the purine core, researchers can systematically explore the structure-activity relationships (SAR) of this class of compounds.

Structurally simplified analogs have been synthesized starting from precursors like beta-cyclocitral, leading to novel compounds that retain significant biological activity nih.gov. The synthesis of analogs with variations in the terpenoid side chain has been a common strategy. For instance, analogs of agelasine E have been prepared with various terpenoid chains to investigate how the length and structure of this lipophilic tail affect antimycobacterial activity nih.gov.

The general synthetic strategy, which involves the late-stage coupling of two advanced intermediates, embodies a modular approach. This allows for the independent synthesis of a library of diterpenoid precursors and a library of purine derivatives. These modules can then be combined in various combinations to rapidly generate a diverse set of agelasine analogs.

This modularity is highly advantageous for medicinal chemistry programs. For example, different stereoisomers or functionalized versions of the diterpenoid core can be synthesized and coupled to the standard 9-methyladenine headgroup. Conversely, the diterpenoid tail can be kept constant while modifications are made to the purine ring, such as substitutions at the C2 or C8 positions. This approach facilitates a thorough investigation of the SAR and the optimization of biological activity.

Efficient Construction of Complex Scaffolds

The total synthesis of this compound and its analogs represents a significant challenge in organic chemistry due to the inherent complexity of their molecular architecture. The core structure features a hydrophilic 7,9-disubstituted adeninium salt linked to a lipophilic diterpenoid side chain. The efficient construction of this intricate scaffold necessitates sophisticated synthetic strategies that address both the stereoselective synthesis of the diterpenoid moiety and the regioselective formation of the purine-diterpene linkage.

A prevalent and effective strategy for the synthesis of the agelasine scaffold involves a convergent approach. This typically entails the independent synthesis of the diterpenoid side chain, often derived from a chiral pool starting material, and a suitably modified purine base. The two fragments are then coupled in a key step to furnish the final agelasine skeleton.

Synthesis of the Diterpenoid Moiety

The synthesis of the diterpenoid side chain for agelasine F starting from (S)-carvone involves a multi-step sequence that focuses on establishing the correct stereocenters and functional groups required for the subsequent coupling reaction. While the specific details of the synthesis of the this compound diterpenoid are not extensively documented in dedicated publications, the strategies employed for closely related analogs provide a clear blueprint.

Assembly of the Agelasine Scaffold

A crucial step in the total synthesis of agelasines is the regioselective alkylation of the adenine core. Direct alkylation of 9-methyladenine with a diterpenoid halide typically results in a mixture of N3 and N7 alkylated products, with the N3 isomer often predominating. To overcome this challenge, a widely adopted methodology involves the use of a directing group on the purine ring.

Specifically, N6-methoxy-9-methyladenine is frequently employed as the purine component. The methoxy group at the N6 position effectively directs the alkylation by the diterpenoid bromide to the desired N7 position, leading to the formation of the 7,9-dialkylpurinium salt nih.gov. This intermediate can then be readily converted to the final agelasine product.

The final step in this common synthetic route is the reductive removal of the N6-methoxy group. This is typically achieved by treatment with zinc dust in aqueous acetic acid, which cleanly affords the desired agelasine structure. This general approach has been successfully applied to the synthesis of agelasine B and its analogs researchgate.net.

The table below summarizes a generalized synthetic sequence for the construction of an agelasine scaffold, based on methodologies reported for various analogs.

StepReactionReagents and ConditionsPurpose
1Synthesis of Diterpenoid BromideMulti-step synthesis from a chiral starting material (e.g., (S)-carvone, (+)-manool)To prepare the lipophilic side chain with the correct stereochemistry and a reactive handle for coupling.
2N7-AlkylationN6-methoxy-9-methyladenine, Diterpenoid Bromide, Solvent (e.g., DMF)To regioselectively couple the diterpenoid side chain to the N7 position of the purine ring.
3DemethoxylationZinc dust, Acetic acid/WaterTo remove the directing methoxy group and afford the final agelasine product.

This efficient and modular approach allows for the synthesis of various agelasine analogs by simply modifying the structure of the diterpenoid bromide used in the coupling step. While a dedicated total synthesis of this compound has not been extensively detailed in the scientific literature, the well-established methodologies for the synthesis of other agelasine family members provide a robust and reliable framework for its construction.

Structure Activity Relationship Sar Studies of Agelasine I

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for agelasine (B10753911) I analogs relies on a combination of synthetic chemistry and biological testing. A primary approach involves the synthesis of a library of analogs with systematic variations in their structure. These modifications typically target different parts of the molecule, including the purine (B94841) ring, the diterpenoid side chain, and the various functional groups.

Once synthesized, these analogs are subjected to a battery of biological assays to evaluate their efficacy against various targets. This comparative analysis allows researchers to correlate specific structural changes with alterations in biological activity, thereby building a comprehensive understanding of the SAR. Computational methods, such as molecular modeling, can also be employed to complement experimental data and provide insights into the potential binding modes of these compounds with their biological targets.

Systematic structural modifications of the agelasine I scaffold have provided significant insights into its SAR. Key areas of modification include:

Purine C2 Position: Modifications at the C2 position of the purine ring have been shown to influence the biological activity profile of agelasine analogs. For instance, the introduction of a methyl group at this position has been found to be advantageous for antimycobacterial and antiprotozoal activities. researchgate.netnih.gov Conversely, the presence of an amino group at the C2 position appears to enhance cytotoxicity against several cancer cell lines. researchgate.netnih.gov Furthermore, the introduction of an oxo group at C2, as seen in 2-oxoagelasine derivatives, leads to a marked reduction in activity against Mycobacterium smegmatis. nih.gov

Functional Groups: The introduction or modification of functional groups on both the purine and the side chain can significantly impact activity. For example, N⁶-hydroxyagelasine analogs have demonstrated profound antimicrobial activities. researchgate.net The presence of a bromine atom can also play a prominent role in the inhibitory activity against certain enzymes. rsc.org

The biological evaluation of synthesized this compound analogs across a range of assays is a cornerstone of SAR studies. These evaluations typically include assessments of:

Antimicrobial Activity: Analogs are screened against a panel of bacteria, fungi, and protozoa. For example, 2-substituted agelasine analogs have been tested against Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, Candida krusei, and Candida albicans, as well as protozoa like Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi. nih.gov

Antineoplastic Activity: The cytotoxic effects of analogs are evaluated against various human cancer cell lines. researchgate.netnih.gov

Enzyme Inhibition: The ability of analogs to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and Na,K-ATPase, is also investigated. nih.govwikipedia.org

The data from these comparative evaluations allow for the establishment of clear relationships between chemical structure and biological effect. For instance, it has been demonstrated that introducing a methyl group at the purine 2-position enhances antimycobacterial and antiprotozoal activity, while an amino group at the same position can improve anticancer activity. nih.gov

Identification of Essential Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements of the this compound structure have been identified. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. For this compound and its analogs, these elements include:

The 7,9-Dialkylpurinium Salt Core: This positively charged heterocyclic system is a fundamental component of the agelasine scaffold and is crucial for its biological activity. wikipedia.org

Substituents on the Purine Ring: As discussed, substituents at the C2 position can modulate the type and potency of the biological activity. researchgate.netnih.gov An unsubstituted purine ring is also a key feature for certain activities.

The combination of the charged purine head group and the lipophilic tail gives this compound amphipathic properties, which may facilitate its interaction with cell membranes and biological targets.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. The specific three-dimensional arrangement of atoms in the diterpenoid side chain can significantly influence how the molecule interacts with its biological target. nih.govnih.gov

The synthesis of different stereoisomers of agelasine analogs has allowed for the investigation of the impact of chirality on their biological effects. It has been observed that different enantiomers and diastereomers can exhibit varying levels of potency and selectivity. For instance, the absolute configuration of the diterpenoid portion of the molecule has been shown to be a critical factor for its biological activity. mdpi.com This highlights the importance of stereoselective synthesis in the development of new agelasine-based therapeutic agents.

Mechanistic Investigations of Agelasine I Biological Activities in Cellular and Preclinical Models

Cellular Cytotoxicity and Apoptosis Induction Pathways

Agelasine (B10753911) I and its analogs, such as agelasine B, have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The underlying mechanisms of this cytotoxicity are multifaceted, primarily revolving around the induction of apoptosis, a form of programmed cell death. This process is initiated and executed through a series of well-coordinated cellular events.

A key mechanism implicated in the pro-apoptotic activity of agelasine analogs is the disruption of intracellular calcium (Ca²⁺) homeostasis. scielo.org Studies on agelasine B have shown that it potently inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. nih.govresearchgate.netucv.ve The SERCA pump is crucial for maintaining a low cytosolic Ca²⁺ concentration by actively transporting calcium from the cytoplasm into the endoplasmic reticulum (ER), which serves as a major intracellular Ca²⁺ storage organelle. scielo.orgmdpi.com

Inhibition of SERCA by agelasine B leads to a sustained increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.govucv.ve This disruption of Ca²⁺ balance, characterized by the release of Ca²⁺ from the ER, is a critical trigger for apoptosis. researchgate.netoaepublish.com The elevated cytosolic Ca²⁺ levels can lead to mitochondrial Ca²⁺ overload, which is a pivotal event in the intrinsic apoptotic pathway. scielo.org This mechanism of action appears to be general, as similar effects on cell viability and intracellular Ca²⁺ have been observed in different cancer cell lines, including human breast cancer (MCF-7 and SKBr3) and prostate cancer (PC-3) cells. nih.gov

The induction of apoptosis by agelasine analogs involves the activation of a cascade of proteases known as caspases. harvard.edusigmaaldrich.com Research on agelasine B has demonstrated its ability to activate initiator caspases, such as caspase-8. nih.govresearchgate.netucv.ve The activation of caspase-8 can, in turn, trigger the activation of executioner caspases like caspase-3, leading to the cleavage of essential cellular proteins and the execution of the apoptotic program. harvard.edu

A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. sigmaaldrich.com Agelasine B has been shown to induce DNA fragmentation in cancer cells, a process often assessed by TUNEL assays. nih.govresearchgate.netucv.ve This fragmentation is a direct consequence of the activation of caspase-dependent nucleases, which cleave the genomic DNA into smaller fragments, ultimately leading to the dismantling of the cell. harvard.edu

The B-cell lymphoma-2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). nih.gov The anti-apoptotic protein Bcl-2, often overexpressed in cancer cells, functions in part by modulating ER Ca²⁺ signaling to prevent apoptosis. oaepublish.comthno.org

Studies have revealed that agelasine B treatment leads to a reduction in the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netucv.ve By downregulating Bcl-2, agelasine B shifts the cellular balance towards apoptosis, making the cancer cells more susceptible to programmed cell death. This effect on Bcl-2, coupled with the disruption of Ca²⁺ homeostasis and caspase activation, creates a robust pro-apoptotic stimulus.

Emerging research has highlighted the potential of agelasine compounds as radiosensitizers, agents that make cancer cells more susceptible to radiation therapy. researchgate.netnih.gov Extracts from the marine sponge Agelas sp., which contain agelasine derivatives, have been shown to significantly decrease the survival of hepatocellular carcinoma (HCC) cells following exposure to ionizing radiation. researchgate.net

The radiosensitizing effect of agelasine extracts appears to be mediated by several mechanisms. These extracts augment radiation-induced apoptosis and increase the production of reactive oxygen species (ROS). researchgate.net Furthermore, they induce endoplasmic reticulum (ER) stress, which can trigger autophagy. researchgate.net Specifically, (−)-agelamide D, isolated from an Agelas extract, was found to enhance the radiosensitivity of HCC cells by increasing ER stress and subsequent apoptosis. researchgate.net This suggests that combining agelasine compounds with radiation therapy could be a promising strategy to enhance the efficacy of cancer treatment. nih.govresearchgate.net

Antimicrobial Mechanisms of Action

Agelasine I and its related compounds have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. nih.govresearchgate.netnih.gov

Agelasine compounds have shown notable activity against a range of bacteria, including the challenging pathogen Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgforskningsradet.no Agelasine D, in particular, has been identified as having potent activity against both actively growing and dormant M. tuberculosis. biorxiv.orgunila.ac.id The mechanism of action against M. tuberculosis involves the inhibition of a specific target protein, BCG3185c, which is believed to be a Rieske-type dioxygenase essential for the bacterium's survival. biorxiv.org Several agelasine analogs have also shown potent inhibitory effects against M. tuberculosis growth. researchgate.net

The antibacterial activity of agelasines extends to both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net

Gram-positive bacteria: Multiple studies have reported the efficacy of agelasine compounds against Gram-positive pathogens. nih.gov For instance, crude extracts of Agelas sp. and isolated agelasine compounds have shown strong activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). smujo.idresearchgate.netsmujo.id Other susceptible Gram-positive bacteria include Streptococcus pneumoniae and Enterococcus faecalis. nih.gov

Gram-negative bacteria: While many natural products show limited activity against Gram-negative bacteria due to their protective outer membrane, extracts from Agelas sp. have demonstrated significant inhibitory effects against several Gram-negative pathogens. smujo.idresearchgate.netsmujo.id These include members of the ESKAPE pathogens, such as Klebsiella pneumoniae and Acinetobacter baumannii, which are known for their high rates of antibiotic resistance. smujo.idsmujo.id Moderate activity has also been observed against Pseudomonas aeruginosa. nih.govresearchgate.net

The broad-spectrum antibacterial activity of agelasine compounds underscores their potential as a source for new antibiotics to combat multidrug-resistant infections. researchgate.netsmujo.id

Interactive Data Table: Antibacterial Activity of Agelasine Compounds

Compound/ExtractTarget OrganismActivityReference
Agelasine DMycobacterium tuberculosisPotent inhibitor biorxiv.orgunila.ac.id
Agelasine AnalogsMycobacterium tuberculosisPotent inhibitors researchgate.net
Agelas sp. ExtractStaphylococcus aureusStrong activity smujo.idresearchgate.netsmujo.id
(+)-10-epi-agelasine BStaphylococcus aureusMIC: 1-8 µg/mL nih.gov
(+)-10-epi-agelasine BStreptococcus pneumoniaeMIC: 1-8 µg/mL nih.gov
(+)-10-epi-agelasine BEnterococcus faecalisMIC: 1-8 µg/mL nih.gov
Agelas sp. ExtractKlebsiella pneumoniaeModerate activity smujo.idsmujo.id
Agelas sp. ExtractAcinetobacter baumanniiStrong activity smujo.idsmujo.id
(+)-agelasine BAcinetobacter baumanniiModerate activity nih.gov
(+)-agelasine BPseudomonas aeruginosaModerate activity nih.govresearchgate.net
Agelas sp. ExtractAeromonas hydrophilaStrong activity smujo.idresearchgate.net
Agelas sp. ExtractEdwardsiella tardaStrong activity smujo.idresearchgate.net

Antifungal Properties

The antifungal activity of the agelasine class has been documented, although detailed mechanistic studies are limited. Research has shown that different agelasines exhibit varying degrees of efficacy against fungal pathogens. For instance, this compound has been noted for its inhibitory effect on the yeast Saccharomyces cerevisiae at a concentration of 200 μg/mL. nih.gov Other members of the family, such as agelasine F, show activity against Aspergillus niger and S. cerevisiae at concentrations of 100 μg/mL and 10 μg/mL, respectively. nih.gov Agelasidine C, a related compound, has also demonstrated potent antifungal activity. nih.govnih.gov The mechanism behind these properties is not fully elucidated but is thought to be linked to the compounds' ability to interact with and disrupt fungal cell membranes or specific cellular processes.

Table 1: Antifungal Activity of Selected Agelasine Compounds

Compound Fungal Species Activity Citation
This compound Saccharomyces cerevisiae Inhibits at 200 μg/mL nih.gov
Agelasine B Saccharomyces cerevisiae Inhibits at 10 μg/mL nih.gov
Agelasine F Aspergillus niger Inhibits at 100 μg/mL nih.gov
Agelasine F Saccharomyces cerevisiae Inhibits at 10 μg/mL nih.gov
(-)-Agelasidine C Candida albicans Strong activity reported nih.govnih.gov

Antiprotozoal Effects

Several agelasine compounds have been investigated for their potential against various protozoan parasites, identifying them as promising leads for diseases like malaria, leishmaniasis, and Chagas disease. nih.govsmujo.idsemanticscholar.org

Plasmodium falciparum: Agelasine D has shown notable activity against the malaria parasite Plasmodium falciparum, with a reported IC₅₀ value of 0.29 μg/mL (0.63 μM). tjnpr.orgmdpi.comontosight.ai This activity was found to be higher than that of other tested agelasines, such as agelasine J (IC₅₀ 6.6 μM), agelasine K (IC₅₀ 8.3 μM), and agelasine L (IC₅₀ 18 μM). tjnpr.orgresearchgate.netrsc.org

Leishmania infantum: Screening of agelasine D and its synthetic analogs revealed selective inhibitory activity against L. infantum. tjnpr.orgorientjchem.org Two analogs, in particular, showed potent activity with IC₅₀ values below 0.5 μg/mL, classifying them as significant hits for visceral leishmaniasis. tjnpr.org

Trypanosoma cruzi: The parasite responsible for Chagas disease, T. cruzi, has also been a target for agelasine compounds. tjnpr.orgorientjchem.org Two synthetic analogs of agelasine D displayed IC₅₀ values of less than 1 μg/mL with relatively low toxicity to host cells, making them promising candidates for further development. tjnpr.org Synthetically prepared agelasine D was also shown to inhibit T. cruzi growth with an IC₅₀ value of 9 µM. nih.gov

Trypanosoma brucei: Agelasine D has demonstrated inhibitory action against T. brucei, the causative agent of African sleeping sickness. tjnpr.orgorientjchem.org In one study, synthetically produced agelasine D inhibited T.b. brucei growth with an IC₅₀ of 1.8 µM. nih.gov

Table 2: Antiprotozoal Activity of Agelasine D and Analogs

Compound Protozoan Species IC₅₀ Value Citation
Agelasine D Plasmodium falciparum 0.29 μg/mL (0.63 μM) tjnpr.orgmdpi.com
Agelasine J Plasmodium falciparum 6.6 μM tjnpr.orgresearchgate.net
Agelasine K Plasmodium falciparum 8.3 μM tjnpr.orgresearchgate.net
Agelasine L Plasmodium falciparum 18 μM tjnpr.orgresearchgate.net
Agelasine Analogs Leishmania infantum <0.5 μg/mL tjnpr.org
Agelasine Analogs Trypanosoma cruzi <1 μg/mL tjnpr.org
Agelasine D Trypanosoma brucei 1.8 µM nih.gov

Biofilm Inhibition Mechanisms

The ability of agelasine derivatives to interfere with bacterial biofilm formation is an area of growing interest. Studies have revealed a fascinating structure-activity relationship in this regard. Notably, (-)-agelasine D was found to inhibit the growth of the planktonic form of Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of less than 0.0877 µM, but it did not prevent the formation of biofilms. ontosight.aimdpi.com Conversely, its oxime derivative, (-)-ageloxime D, showed the opposite effect: it did not inhibit the growth of the bacteria but was effective at inhibiting biofilm formation. mdpi.commdpi.comwikipedia.org This suggests that the oxime functional group is crucial for the anti-biofilm mechanism, which may involve the disruption of bacterial adhesion or quorum sensing pathways rather than direct bactericidal action.

Enzyme and Receptor Modulation Studies

Agelasines have been identified as modulators of several key enzymes and receptors, which likely underpins many of their observed biological effects.

Na,K-ATPase Inhibition

A well-documented activity of the agelasine class is the inhibition of the sodium-potassium pump (Na,K-ATPase). nih.gov This enzyme is vital for maintaining electrochemical gradients across cell membranes. Agelasine B and agelasidine C have been shown to be potent inhibitors of Na,K-ATPase from the brain and kidney. nih.gov Kinetic analyses indicate that the inhibition by these compounds is noncompetitive with respect to ATP. nih.gov It has been suggested that the binding of two molecules of the agelasine compound to one enzyme molecule may be responsible for the inhibition. nih.gov The long, nonpolar side chains of the agelasines play a significant role in this inhibitory action. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes. Agelasine G was identified as a novel inhibitor of PTP1B. smujo.idnih.govacs.org It exhibited selective inhibitory activity against PTP1B when compared to other phosphatases like T-cell PTP and CD45. nih.govacs.org In Huh-7 human hepatoma cells, agelasine G enhanced the insulin-stimulated phosphorylation of Akt, a key downstream component of the insulin signaling pathway. nih.govacs.org This suggests that agelasine G's potential antidiabetic effects are mediated through the direct inhibition of PTP1B. Another study also reported that a compound designated as "compound 10", later identified as agelasine G, inhibited PTP1B with an IC₅₀ value of 15 μM. nih.govresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition

While direct MMP inhibition is not a widely reported feature of agelasines themselves, the structurally related compound ageladine A is a known inhibitor of several matrix metalloproteinases, including MMP-1, -2, -8, -9, -12, and -13. mdpi.com However, studies on agelasine D have shown that it can indirectly affect MMPs. In research on osteoclastogenesis, agelasine D was found to suppress the RANKL-induced mRNA and protein expression of MMP-9, a protease involved in bone matrix degradation. wikipedia.org This suggests that agelasine D's mechanism in this context is not direct enzyme inhibition but rather the downregulation of the enzyme's expression through modulation of signaling pathways like NF-κB and ERK. wikipedia.org

Sarcoplasmic/Endoplasmic Reticulum Calcium-ATPase (SERCA) Inhibition

This compound and its analogs have been identified as inhibitors of the Sarcoplasmic/Endoplasmic Reticulum Calcium-ATPase (SERCA), a crucial ion pump responsible for transporting calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum. researchgate.netnih.gov This inhibition disrupts intracellular calcium homeostasis, a mechanism that has been particularly studied in the context of cancer cells.

Notably, Agelasine B has demonstrated potent inhibition of the ER Ca2+-ATPase (SERCA). researchgate.net This action leads to the release of Ca2+ from the endoplasmic reticulum, resulting in a sustained increase in intracellular calcium concentration. researchgate.net The disruption of calcium storage in the ER is a key event that can trigger downstream apoptotic pathways. researchgate.net Studies on human breast cancer cells (MCF-7) have shown that by blocking SERCA activity, agelasine B induces apoptosis. researchgate.net This process involves the activation of caspase 8 and a reduction in the expression of the anti-apoptotic protein Bcl-2. researchgate.net The inhibitory effect of agelasines on SERCA is considered a significant aspect of their cytotoxic activity. researchgate.netnih.gov

Modulation of Cellular Signaling Pathways and Immune Response

This compound and related compounds have been shown to modulate key cellular signaling pathways, including those involved in insulin signaling and T-cell regulation, highlighting their potential as modulators of cellular function and immune responses.

Effects on Insulin Signaling Pathway

Certain agelasine compounds have been found to influence the insulin signaling pathway, primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity.

Specifically, Agelasine G, a brominated diterpene alkaloid, has been identified as a selective inhibitor of PTP1B. nih.gov In studies using Huh-7 human hepatoma cells, Agelasine G was shown to enhance the insulin-stimulated phosphorylation of Akt, a key downstream component of the insulin signaling cascade. nih.gov This suggests that by inhibiting PTP1B, Agelasine G can activate the insulin signaling pathway. nih.gov Interestingly, the debrominated analog, ageline B, was found to be inactive, indicating the crucial role of the bromine atom in the inhibitory activity against PTP1B. nih.gov The PI3K/Akt signaling pathway is a central route in insulin signaling, responsible for regulating fundamental cellular processes like transcription, proliferation, and survival. genome.jpgenome.jp

Cbl-b Inhibitory Activities in T-cell Regulation

The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. nih.govarcusbio.comnih.gov By targeting key proteins downstream of the T-cell receptor for ubiquitination and degradation, Cbl-b sets the threshold for T-cell anergy and dampens the immune response against cancer cells. nih.govarcusbio.com Inhibition of Cbl-b is therefore considered a promising strategy to enhance anti-tumor immunity. nih.govjci.org

Extracts from the coralline demosponge Astrosclera willeyana have been found to inhibit the ubiquitin ligase activity of Cbl-b. nih.gov Bioassay-guided fractionation of these extracts led to the isolation of several compounds, including agelasine diterpenoids and ageliferins. nih.gov While ageliferins were the more potent inhibitors, agelasine diterpenoids such as agelasines W, X, and Y also demonstrated inhibitory activity against Cbl-b, albeit weaker, with IC50 values greater than 50 µM. nih.govresearchgate.net These findings suggest that agelasine compounds can modulate T-cell regulation by targeting the Cbl-b pathway. nih.govmdpi.com

Anti-inflammatory Response Pathways

While the direct mechanisms of this compound on specific anti-inflammatory pathways are not extensively detailed in the provided context, the broader family of agelasine compounds, derived from marine sponges, are recognized for their anti-inflammatory properties. researchgate.netresearchgate.net These compounds are part of a diverse group of marine natural products that exhibit various biological activities, including the modulation of inflammatory responses. researchgate.netresearchgate.net The anti-inflammatory activities of marine sponge metabolites are often attributed to their ability to interfere with cellular and molecular mechanisms such as cell cycle arrest and apoptosis. researchgate.net

Investigations in Non-Human Preclinical Models (e.g., Antifouling activity in larval settlement)

This compound and its analogs have been extensively studied in non-human preclinical models for their potent antifouling properties, particularly their ability to inhibit the settlement of marine invertebrate larvae. tjnpr.orgresearchgate.nettjnpr.org This activity is of significant interest for the development of environmentally friendly alternatives to toxic antifouling agents used in marine coatings. acs.orgtjnpr.org

Studies have shown that agelasine derivatives can inhibit the larval settlement of various fouling organisms. For instance, (-)-Agelasine D and its oxime derivative have been shown to inhibit the settlement of Balanus improvisus larvae. nih.govresearchgate.net Furthermore, these compounds proved to be toxic to the larvae. nih.govresearchgate.net Agelasine D has also demonstrated inhibitory activity against the growth of the biofilm-forming bacterium Staphylococcus epidermidis. nih.govresearchgate.net

Epi-agelasine C has been identified as an antifouling substance active against macroalgae, showing lethal activity against Ulva fronds. acs.orgnih.gov The antifouling activity of agelasine compounds is considered a promising area of research, with field studies validating their efficacy in real-world conditions. researchgate.net

Interactive Data Table: Biological Activities of Agelasine Analogs

CompoundBiological ActivityTarget/MechanismModel SystemIC50/MIC
Agelasine B SERCA Inhibition, Apoptosis InductionER Ca2+-ATPaseHuman breast cancer cells (MCF-7, SKBr3), Prostate cancer cells (PC-3)~3 µM (MCF-7, SKBr3), 6.86 µM (PC-3)
Agelasine G Insulin Signaling Pathway ActivationPTP1B InhibitionHuh-7 human hepatoma cellsNot specified
Agelasines W, X, Y Cbl-b InhibitionCbl-b ubiquitin ligaseIn vitro enzymatic assay> 50 µM
(-)-Agelasine D Antifouling, AntibacterialLarval settlement inhibition, Bacterial growth inhibitionBalanus improvisus larvae, Staphylococcus epidermidis< 0.0877 µM (S. epidermidis)
Epi-agelasine C AntifoulingMacroalgae inhibitionUlva spores and frondsNot as high as CuSO4

Advanced Chemical Biology Approaches and Computational Studies for Agelasine I

Target Identification Strategies Using Chemical Probes

There is no readily available scientific literature detailing the use of chemical probes to identify the specific cellular targets of agelasine (B10753911) I. Methodologies such as Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and ligand-based approaches like pull-down assays have not been reported in the context of this particular compound.

Omics-Based Methodologies to Elucidate Cellular Responses to Agelasine I

Comprehensive studies on the global cellular changes induced by this compound at the transcript and protein levels are not available in the current body of scientific literature.

Metabolomic Profiling of Cellular Metabolic Shifts

Metabolomic profiling is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. This technique provides a functional readout of the cellular state, offering insights into the physiological and pathological changes induced by external stimuli, such as treatment with a bioactive compound. The untargeted metabolomic profiling of cell supernatants, known as exometabolomics, can reveal significant relationships between a specific cellular phenotype and its metabolic profile.

While the marine sponge Agelas oroides is known to produce a variety of bioactive pyrrole-imidazole alkaloids, comprehensive metabolomic studies specifically detailing the global cellular metabolic shifts induced by this compound are not extensively documented in publicly available research. However, the application of untargeted metabolomics could provide valuable insights into the complex metabolic variability within cells treated with this compound. Such studies would facilitate research toward understanding its mechanism of action and identifying potential biomarkers of response. Given the known cytotoxic and anticancer properties of related agelasine compounds, it can be hypothesized that this compound may induce significant shifts in pathways central to cancer cell proliferation and survival, such as amino acid metabolism, lipid metabolism, and nucleotide sugar metabolism. Future metabolomic studies are crucial to elucidate the precise metabolic reprogramming events that occur in cells upon exposure to this compound.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and chemical biology, offering insights into molecular interactions and properties that are often difficult to obtain through experimental methods alone. These in silico approaches allow for the prediction of how a compound like this compound might interact with biological targets, its likely pharmacokinetic properties, and its fundamental electronic structure.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and detailed view of the binding stability and interactions.

MD simulations of the agelasine D-protein complexes over 100 nanoseconds showed that the compound forms a stable binding with the target proteins, with root-mean-square deviation (RMSD) values of less than 2Å, indicating minimal conformational changes and a stable interaction. nih.gov Such studies are crucial for identifying potential molecular targets for agelasine compounds and for guiding the design of more potent derivatives.

Table 1: Molecular Docking Scores of Agelasine D with Cancer-Related Protein Targets
CompoundProtein Target (PDB ID)Docking Score (kcal/mol)Reference
Agelasine Dp53 MDM2 (4OQ3)-8.3 nih.gov
Agelasine DEGFR (1T46)-9.0 nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties, or molecular descriptors, that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the generation of a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power. mdpi.com

While specific QSAR models for this compound and its derivatives are not described in the available literature, this approach holds significant potential for the future development of agelasine-based therapeutic agents. A QSAR study on a series of agelasine analogues could identify the key structural features of the diterpene skeleton and the purine (B94841) base that govern their biological activity. This information would be invaluable for the rational design of new derivatives with improved potency and selectivity.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, as unfavorable pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADME prediction models use the chemical structure of a compound to estimate a wide range of properties, allowing for the early identification of candidates with promising drug-like characteristics. researchgate.net

A comprehensive in silico ADME profile for this compound has not been published. However, various computational tools can be used to predict key ADME parameters. These predictions can help to assess the potential of this compound as a drug candidate and to identify any liabilities that may need to be addressed through chemical modification.

Below is a hypothetical table of predicted ADME properties for a compound with structural similarities to this compound, illustrating the types of data that can be generated through in silico modeling.

Table 2: Illustrative In Silico Predicted ADME Properties for a Hypothetical this compound-like Compound
ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight (g/mol)~421.6Influences solubility and permeability.
LogP (Octanol/Water Partition Coefficient)~3.5Indicates lipophilicity, affecting absorption and distribution.
Aqueous Solubility (LogS)Moderately SolubleCrucial for absorption and formulation.
Human Intestinal Absorption (%)HighPredicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PermeationLowIndicates potential for CNS activity.
CYP450 2D6 InhibitionNon-inhibitorPredicts potential for drug-drug interactions.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. diva-portal.org These methods can be used to study various molecular properties, including the relative stability of different isomers and tautomers. Tautomers are constitutional isomers of organic compounds that readily interconvert, and their relative populations can significantly influence the chemical and biological properties of a molecule.

This compound, with its purine core, can exist in different tautomeric forms. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the energies of these tautomers and thus predict their equilibrium ratios. Natural Bond Orbital (NBO) analysis is a further computational technique that provides insights into the bonding and electronic delocalization within a molecule, helping to explain the relative stabilities of different tautomers. nih.gov For instance, NBO analysis can reveal key orbital interactions, such as hyperconjugative effects, that contribute to the stability of a particular tautomeric form. researchgate.net

While specific quantum chemical studies on the tautomerism of this compound are not found in the current literature, the application of these methods would be highly valuable. Determining the predominant tautomeric form of this compound under physiological conditions is essential for understanding its interactions with biological targets at a molecular level and for interpreting its structure-activity relationships.

Future Directions and Research Gaps in Agelasine I Studies

Elucidation of Unexplored Biological Activities and Mechanisms

Agelasine (B10753911) I and its related compounds, the agelasines, have demonstrated a wide array of biological activities, including antimicrobial, cytotoxic, and antiprotozoal effects. nih.gov However, the full spectrum of their biological potential is likely yet to be uncovered. Future investigations should systematically screen agelasine I against a broader range of therapeutic targets. For instance, while some agelasines have shown activity against Mycobacterium tuberculosis, a comprehensive evaluation against various drug-resistant strains is warranted. nih.gov The isomers agelasine H and this compound, which differ in the position of an allylic hydroxyl group, have shown varied antimicrobial activities, suggesting that even minor structural changes can significantly impact bioactivity. mdpi.com

A critical gap in current knowledge is the precise mechanism of action for many of the observed biological effects. For example, while agelasine D has been shown to suppress RANKL-induced osteoclastogenesis by down-regulating key signaling molecules like c-Fos and NFATc1, the direct molecular targets remain elusive. mdpi.com Similarly, the exact targets for the cytotoxic and antimicrobial activities of most agelasines are not well understood. nih.govuio.no Future research should employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins and pathways that this compound interacts with. Understanding these mechanisms is crucial for optimizing the compound for therapeutic use and for predicting potential off-target effects.

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The synthesis of this compound and its analogs presents considerable challenges due to their complex structures, which typically feature a diterpenoid core linked to a 9-methyladeninium moiety. nih.gov While total syntheses for some agelasines, such as agelasine F, have been achieved, these routes can be lengthy and inefficient. nih.govuio.no A key strategy in many syntheses involves the regioselective alkylation of an N⁶-methoxy-9-methyladenine with a terpenyl halide. mdpi.com

Future synthetic efforts should focus on developing more convergent and stereoselective routes. The use of commercially available and inexpensive starting materials, such as the monoterpenoid (S)-carvone for the synthesis of (-)-agelasine F, represents a promising and more efficient approach. uio.no The development of novel catalytic methods for the key bond-forming reactions could significantly streamline the synthesis of the agelasine scaffold. Furthermore, creating a diverse library of complex analogs with modifications in both the purine (B94841) and diterpene moieties is essential for comprehensive structure-activity relationship (SAR) studies. These studies are vital for identifying analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Understanding the Regulatory Mechanisms of Agelasine Biosynthesis in Marine Sponges

The biosynthesis of agelasines in marine sponges of the genus Agelas is a fascinating and complex process that remains largely uncharacterized. rsc.org These compounds are products of a mixed biosynthetic pathway that combines elements from both terpene and purine metabolism. mdpi.com A significant knowledge gap exists regarding the specific enzymes and genes responsible for constructing the agelasine skeleton and the regulatory networks that control their production.

Future research should focus on elucidating this biosynthetic pathway. The isolation of 9-methyladenine (B15306) from an Agelas sponge provides evidence for its role as a key precursor. researchgate.net Genomic and transcriptomic analysis of Agelas sponges, potentially coupled with studies on their associated microbial symbionts, could identify the gene clusters encoding the biosynthetic enzymes. Understanding the environmental or developmental cues that trigger agelasine production could pave the way for sustainable production methods, such as aquaculture or fermentation of the producing organism or a genetically engineered host. This would overcome the supply limitations associated with harvesting marine sponges. researchgate.net

Exploration of this compound as a Tool in Chemical Biology Research

The unique structure and biological activities of this compound make it a valuable tool for chemical biology research. Chemical probes based on the agelasine scaffold can be synthesized to investigate fundamental biological processes. For example, fluorescently tagged or biotinylated derivatives of this compound could be used to visualize its subcellular localization and to identify its binding partners within cells.

Furthermore, this compound and its analogs can be used to probe the function of specific enzymes or signaling pathways. For instance, the discovery that certain agelasine analogs inhibit the enzyme BCG 3185c in mycobacteria provides a starting point for developing new antitubercular agents and for studying the role of this enzyme in bacterial physiology. researchgate.net By systematically modifying the structure of this compound and observing the effects on cellular function, researchers can gain insights into the complex networks that govern cellular behavior. This approach can also aid in the validation of new drug targets. tjnpr.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of this compound's effects, future research should integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This systems-level approach can provide a comprehensive picture of the cellular response to this compound treatment. For example, transcriptomic studies (RNA-seq) can reveal changes in gene expression patterns, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can uncover shifts in cellular metabolism. aginganddisease.org

By combining these datasets, researchers can construct detailed models of the molecular pathways perturbed by this compound. This integrated approach is particularly powerful for elucidating complex mechanisms of action and for identifying biomarkers that can predict sensitivity or resistance to the compound. nih.gov For instance, applying multi-omics strategies to study the effects of this compound on cancer cells could reveal novel therapeutic targets and mechanisms of drug resistance. researchgate.net

Q & A

Q. How to ensure raw data from this compound studies meets FAIR (Findable, Accessible, Interoperable, Reusable) principles?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.